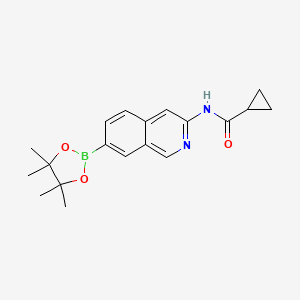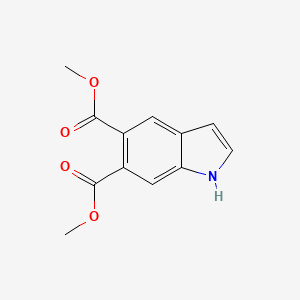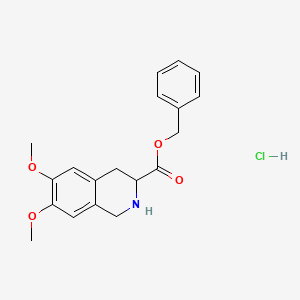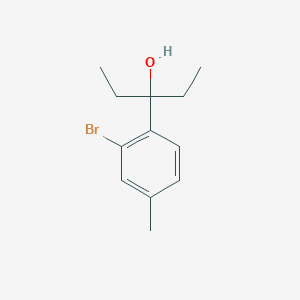
Benzenamine, 4-(3-furanyl)-
Vue d'ensemble
Description
Benzenamine, 4-(3-furanyl)- is an organic compound that features a furan ring attached to an aniline moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of both the furan and aniline groups in its structure imparts unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenamine, 4-(3-furanyl)- can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of furan and an aryl halide under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: While specific industrial production methods for Benzenamine, 4-(3-furanyl)- are not extensively documented, the general approach would involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 4-(3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens (for halogenation) and sulfonic acids (for sulfonation) are employed.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-(3-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(3-furanyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aniline group can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-(Furan-2-yl)aniline: Similar structure but with the furan ring attached at a different position.
Furfurylamine: Contains a furan ring attached to an amine group but lacks the aromatic aniline moiety.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group instead of an aniline group.
Uniqueness: Benzenamine, 4-(3-furanyl)- is unique due to the specific positioning of the furan ring and the presence of the aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-(furan-3-yl)aniline |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 |
Clé InChI |
NSKKXDBWURWAOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridine]-5-carboxylic acid hydrochloride](/img/structure/B8727903.png)











![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)
